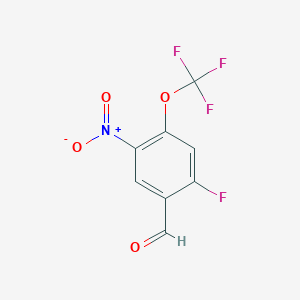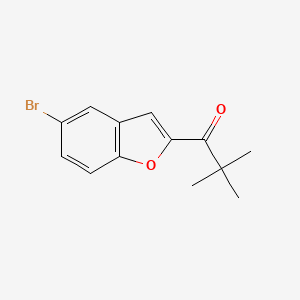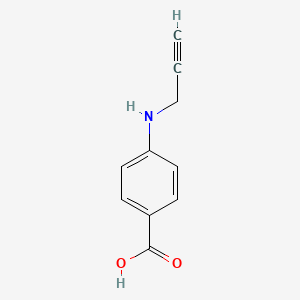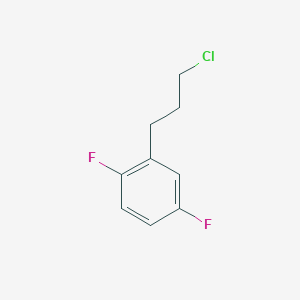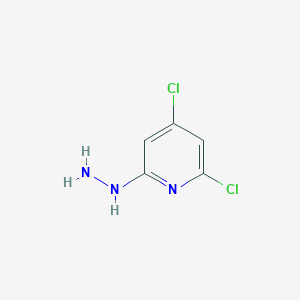
2,4-Dichloro-6-hydrazinopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-hydrazinopyridine is a chemical compound belonging to the class of hydrazinopyridines. These compounds are characterized by the presence of a hydrazine group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-hydrazinopyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyridine with hydrazine hydrate. The reaction typically occurs in solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or under cooling conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of pyridine halides and hydrazine hydrate. The reaction is facilitated by the presence of a solvent that acts as an acid-binding agent, promoting the reaction towards the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazine group can replace halogen atoms in the pyridine ring.
Reduction: The compound can be reduced to form hydrazones.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate in solvents like dioxane or DMF.
Reduction: Reducing agents such as sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
2,4-Dichloro-6-hydrazinopyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active compounds.
Biology: Investigated for its potential as an anti-inflammatory and antiulcer agent.
Medicine: Explored for its potential use in pharmaceuticals due to its biological activity.
Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-hydrazinopyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing the compound to participate in multiple biochemical pathways. It can inhibit the activity of certain enzymes and modulate inflammatory responses by interacting with inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
2-Hydrazinopyridine: Shares a similar structure but lacks the chlorine substituents.
2,4,5-Trichloro-6-hydrazinonicotinonitrile: Contains additional chlorine atoms and a nitrile group.
Uniqueness: 2,4-Dichloro-6-hydrazinopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5Cl2N3 |
|---|---|
Molecular Weight |
178.02 g/mol |
IUPAC Name |
(4,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10) |
InChI Key |
GYMRGLRMUMWBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
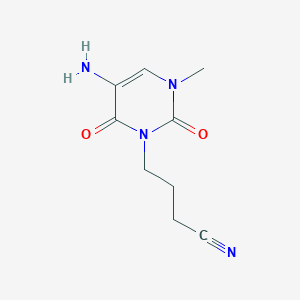


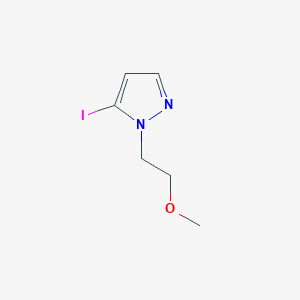
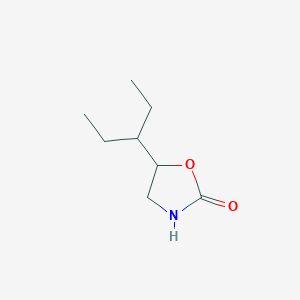
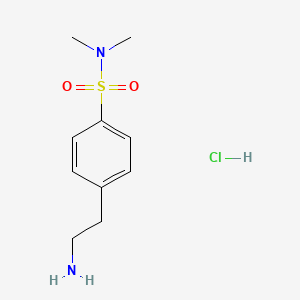
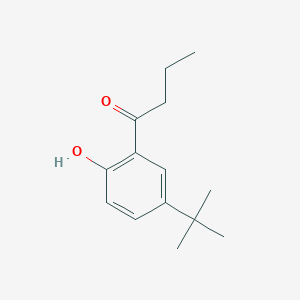
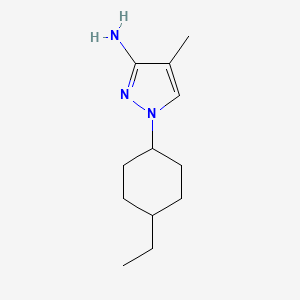
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
